molecular formula C14H27O5P B12808278 Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate CAS No. 14261-50-8

Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate

Cat. No.: B12808278
CAS No.: 14261-50-8
M. Wt: 306.33 g/mol
InChI Key: XWMHYJMXJMTBOB-UHFFFAOYSA-N
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Description

Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are commonly used in fragrances and flavorings. This particular compound is notable for its unique structure, which includes a diethoxyphosphino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The diethoxyphosphino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The diethoxyphosphino group can form covalent bonds with active sites, leading to inhibition or modification of enzymatic activity. This interaction can affect various biochemical pathways, making the compound useful in mechanistic studies.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentanoate
  • Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-butenoate

Uniqueness

Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate is unique due to its specific structural features, including the presence of a diethoxyphosphino group and a pentenoate moiety. These features confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

CAS No.

14261-50-8

Molecular Formula

C14H27O5P

Molecular Weight

306.33 g/mol

IUPAC Name

ethyl 3-diethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate

InChI

InChI=1S/C14H27O5P/c1-8-16-13(15)14(6,7)12(11(4)5)19-20(17-9-2)18-10-3/h8-10H2,1-7H3

InChI Key

XWMHYJMXJMTBOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=C(C)C)OP(OCC)OCC

Origin of Product

United States

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